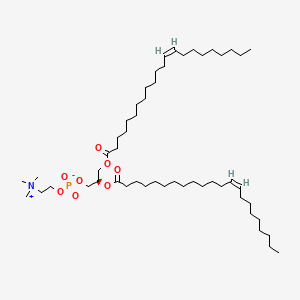

1,2-Didocos-13-enoyl phoshatidylcholine

Description

Overview of Phosphatidylcholines in Biological Systems

Structural Classification and General Biological Importance of Phospholipids (B1166683)

Phospholipids are a fundamental class of lipids that are essential components of all cell membranes. wikipedia.org Structurally, they are amphipathic molecules, meaning they possess both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. creative-proteomics.comphospholipid-research-center.com The typical structure consists of a glycerol (B35011) backbone, two fatty acid chains (the hydrophobic tails), and a phosphate (B84403) group attached to the third carbon of the glycerol. This phosphate group is further linked to a polar head group, which can vary, giving rise to different types of phospholipids.

Phospholipids are broadly classified based on the alcohol in their backbone into glycerophospholipids (containing glycerol) and sphingophospholipids (containing sphingosine). alevelbiology.co.uk Glycerophospholipids are the most abundant in the membranes of living organisms. alevelbiology.co.uk The fatty acid tails can be saturated, with no double bonds, or unsaturated, containing one or more double bonds. This variation in fatty acid composition is crucial for determining the physical properties of membranes.

The biological importance of phospholipids is vast. Their primary role is forming the lipid bilayer that constitutes the basic structure of cell membranes, creating a barrier between the cell's interior and the external environment. wikipedia.orgcreative-proteomics.com This bilayer is not static; its fluidity, influenced by the phospholipid composition, is vital for many cellular processes. creative-proteomics.com Beyond their structural role, phospholipids are involved in cell signaling, membrane trafficking, and as a source for signaling molecules. creative-proteomics.com

Role of Phosphatidylcholines as Major Constituents of Cell Membranes and Lipoproteins

Phosphatidylcholines (PCs) are a specific type of phospholipid that incorporates a choline (B1196258) molecule as its polar head group. wikipedia.org They are a major component of biological membranes, particularly in the outer leaflet of the cell membrane. wikipedia.org The presence of phosphatidylcholine is critical for maintaining the structural integrity and fluidity of cell membranes. researchgate.net

In addition to their role in cell membranes, phosphatidylcholines are essential components of lipoproteins, which are responsible for transporting lipids (like cholesterol and triglycerides) through the bloodstream. researchgate.net The liver plays a central role in this process, as the synthesis of phosphatidylcholine is necessary for the assembly and secretion of very low-density lipoproteins (VLDL). researchgate.net Impaired phosphatidylcholine synthesis can lead to reduced VLDL secretion and an accumulation of fat in the liver. nih.gov Furthermore, lipoproteins, including high-density lipoproteins (HDL), can deliver phosphatidylcholine to the liver, where it can be a significant precursor for the synthesis of triacylglycerols. nih.gov

Specificity of 1,2-Dierucoyl-sn-glycero-3-phosphocholine (B145845)

Unique Fatty Acid Composition: Erucic Acid at sn-1 and sn-2 Positions

1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC) is a specific phosphatidylcholine distinguished by its unique fatty acid composition. caymanchem.com It contains two molecules of erucic acid esterified to the sn-1 and sn-2 positions of the glycerol backbone. caymanchem.com Erucic acid is a long-chain monounsaturated omega-9 fatty acid with the chemical formula C22:1. caymanchem.comnih.gov The presence of these long erucic acid chains gives DEPC specific physical and chemical properties. chemimpex.com

Distinguishing Characteristics from Other Phosphatidylcholines (e.g., DOPC, DMPC, DPPC, DSPC)

DEPC's properties differ significantly from other common phosphatidylcholines due to its long, monounsaturated acyl chains. Here's a comparison with other well-known phosphatidylcholines:

1,2-Dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC): DOPC contains two oleic acid (18:1) chains. nih.gov While both DEPC and DOPC have unsaturated fatty acids, the longer chains of DEPC (22 carbons vs. 18 carbons in oleic acid) result in a higher phase transition temperature. nih.govnih.gov

1,2-Dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC): DMPC has two saturated myristic acid (14:0) chains. nih.gov

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): DPPC is composed of two saturated palmitic acid (16:0) chains. researchgate.netutwente.nl

1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC): DSPC contains two saturated stearic acid (18:0) chains. researchgate.netnih.gov

The length and saturation of the fatty acid chains directly influence the packing of the phospholipids in a bilayer and, consequently, their physical properties such as the main phase transition temperature (Tm), which is the temperature at which the lipid transitions from a gel-like state to a more fluid liquid-crystalline state. Generally, longer and more saturated fatty acid chains lead to higher transition temperatures. The presence of a cis double bond in the erucic acid of DEPC introduces a kink in the acyl chain, which affects its packing compared to fully saturated phospholipids of similar length.

| Phosphatidylcholine | Abbreviation | Fatty Acid Composition | Molecular Weight (g/mol) | Phase Transition Temperature (Tm) |

|---|---|---|---|---|

| 1,2-Dierucoyl-sn-glycero-3-phosphocholine | DEPC | Erucic Acid (22:1) | 898.33 sigmaaldrich.com | Data not available in search results |

| 1,2-Dioleoyl-sn-glycero-3-phosphocholine | DOPC | Oleic Acid (18:1) | 786.1 nih.gov | -20 °C |

| 1,2-Dimyristoyl-sn-glycero-3-phosphocholine | DMPC | Myristic Acid (14:0) | 677.9 | 24 °C nih.gov |

| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | DPPC | Palmitic Acid (16:0) | 734.0 | 41 °C nih.gov |

| 1,2-Distearoyl-sn-glycero-3-phosphocholine | DSPC | Stearic Acid (18:0) | 790.2 | 55 °C nih.gov |

Note: Phase transition temperatures can vary slightly depending on the experimental conditions.

Nomenclature and Synonyms of 1,2-Dierucoyl-sn-glycero-3-phosphocholine

1,2-Dierucoyl-sn-glycero-3-phosphocholine is known by several names and abbreviations in scientific literature and commercial products. nih.govsigmaaldrich.com Understanding these different nomenclatures is important for identifying the compound across various sources.

| Type | Name/Synonym | Source |

|---|---|---|

| Systematic Name | [(2R)-2,3-bis[[(Z)-docos-13-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | nih.gov |

| Synonyms | DEPC | caymanchem.commedchemexpress.com |

| L-Dierucoyl lecithin | nih.govmedchemexpress.com | |

| Dierucoyllecithin | nih.govmedchemexpress.com | |

| 1,2-Di(cis-13-docosenoyl)-sn-glycero-3-phosphocholine | sigmaaldrich.comechemi.com | |

| PC(22:1/22:1) | nih.govsigmaaldrich.com | |

| 1,2-Dierucoyl-sn-glycero-3-PC | nih.govechemi.com | |

| Dierucoyl-L-a-glycerophosphorylcholine | nih.gov | |

| 1,2-di-(13Z-docosenoyl)-sn-glycero-3-phosphocholine | nih.gov | |

| PC(22:1(13Z)/22:1(13Z)) | caymanchem.comnih.gov | |

| (R)-2,3-Bis(erucoyloxy)propyl [2-(trimethylammonio)ethyl] phosphate | chemimpex.com | |

| CAS Number | 51779-95-4 | nih.govsigmaaldrich.com |

Compound Names Mentioned in this Article:

1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC)

1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)

1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)

1-acyl-2-oleoyl-sn-glycero-3-phosphocholine

1,2-di-octadecenoyl-sn-glycero-3-phosphocholine

1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine (DEPE)

1-Palmitoyl-2-oleoyl-sn-glycero-3-PC

1,2-Dioleoyl-sn-glycero-3-phospho-L-serine

Cholesterol

Choline

Diacylglycerol (DAG)

Erucic acid

Ethanolamine

Glycerol

Inositol

Lecithin

Lysophosphatidylcholine

Myristic acid

Oleic acid

Palmitic acid

Phosphatidic acid (PA)

Phosphatidylethanolamine (PE)

Phosphatidylglycerol (PG)

Phosphatidylinositol (PI)

Phosphatidylserine (PS)

Serine

Sphingomyelin

Stearic acid

Triacylglycerol

Properties

IUPAC Name |

[(2R)-2,3-bis[[(Z)-docos-13-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H100NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-51(54)58-48-50(49-60-62(56,57)59-47-46-53(3,4)5)61-52(55)45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,50H,6-19,24-49H2,1-5H3/b22-20-,23-21-/t50-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDEURMLKLAEUAY-JFSPZUDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H100NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401345798 | |

| Record name | 1,2-Dierucoyl-sn-glycero-3-phosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

898.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(22:1(13Z)/22:1(13Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51779-95-4, 76420-81-0 | |

| Record name | 1,2-Dierucoyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051779954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Didocos-13-enoyl phoshatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076420810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dierucoyl-sn-glycero-3-phosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIERUCOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z951826B6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Methodologies in Studying 1,2 Dierucoyl Sn Glycero 3 Phosphocholine

Spectroscopic and Microscopic Techniques

The characterization of 1,2-dierucoyl-sn-glycero-3-phosphocholine (B145845) at the molecular and supramolecular levels relies on a suite of high-resolution analytical techniques. These methods provide critical insights into the architecture and behavior of lipid layers and membranes formed by this compound.

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful vibrational spectroscopy technique that provides highly sensitive and specific information about molecules located near nanostructured metal surfaces. umn.edu By amplifying the weak Raman scattering signals by several orders of magnitude, SERS enables the structural fingerprinting of analytes at very low concentrations. umn.edu

In the context of lipid research, SERS is employed to probe the molecular structure and orientation of lipid molecules within monolayers and bilayers. Although specific SERS studies focusing exclusively on 1,2-dierucoyl-sn-glycero-3-phosphocholine are not extensively documented in the provided literature, the principles of the technique are broadly applicable. For instance, Raman spectroscopy studies on similar phospholipids (B1166683), like 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC), have successfully identified vibrational modes corresponding to different parts of the molecule. mdpi.com Key spectral regions reveal information about the choline (B1196258) head group, the phosphate (B84403) group, and the acyl chains. mdpi.com By analyzing the position and intensity of Raman bands, researchers can deduce information about conformational order (gauche/trans isomerization) of the acyl chains and the hydration state of the headgroup, which are critical parameters for understanding membrane fluidity and phase behavior. mdpi.com The formation of SERS "hotspots" is crucial for achieving high-quality imaging and signal enhancement. nih.gov

Atomic Force Microscopy (AFM) is a premier tool for studying the surface topography of biological and model membranes at nanometer resolution. nih.gov It operates by scanning a sharp tip, mounted on a flexible cantilever, across a sample surface, allowing for the visualization of membranes in physiological conditions without the need for labeling. nih.govresearchgate.net

AFM has been instrumental in characterizing supported lipid bilayers (SLBs) containing various phospholipids. It can distinguish between different lipid phases (e.g., gel vs. liquid-disordered) based on height differences, as domains in a more ordered state are typically thicker. nih.gov For example, in mixed lipid systems, AFM can map the size, shape, and distribution of lipid domains. mdpi.com Furthermore, AFM-based force spectroscopy, where the tip is used to indent the membrane, provides quantitative data on the mechanical properties of the bilayer, such as its breakthrough force (Fb), which relates to membrane stability. mdpi.com Temperature-dependent AFM studies can also track phase transitions by monitoring changes in membrane topography and mechanical resistance. mdpi.com

Table 1: Representative AFM Findings on Phospholipid Bilayers This table summarizes typical data obtained from AFM studies on model lipid membranes, illustrating the type of information that can be acquired for DEPC-containing systems.

| Lipid System | Parameter Measured | Typical Finding | Reference |

| DPPC with Cholesterol | Topography & Breakthrough Force (Fb) | At 20 mol% cholesterol, phase segregation into distinct domains with different mechanical resistance is observed. | mdpi.com |

| DPPC with Cholesterol | Membrane Height & Mechanical Stability | At 40-50 mol% cholesterol, homogeneous membranes of ~3 nm height are formed with significantly higher mechanical stability compared to pure DPPC. | mdpi.com |

| DOPC | Membrane Thickness | Formation of a supported lipid bilayer on a substrate with an average thickness of 4.5 ± 0.5 nm. | pnas.org |

| General Lipid Bilayers | High-Resolution Imaging | Visualization of the surface structure of single membrane proteins with a lateral resolution of 0.5 nm. | nih.gov |

Fluorescence Microscopy (FM) in Lipid Membrane Studies

Fluorescence Microscopy (FM) is a cornerstone technique for visualizing the distribution and dynamics of specific molecules within lipid membranes. nih.gov This method typically involves labeling a lipid of interest, such as a phosphatidylcholine, with a fluorescent probe (fluorophore). nih.gov The introduction of fluorescently labeled lipids allows researchers to observe phenomena like lipid sorting, domain formation, and membrane trafficking in real-time. nih.gov

Techniques like confocal microscopy, a type of fluorescence microscopy, coupled with AFM, enable the simultaneous correlation of membrane topography with the location of fluorescent probes. nih.gov This correlative approach is crucial for validating whether a fluorescently-labeled lipid analog partitions into the expected lipid domains (e.g., liquid-ordered vs. liquid-disordered phases). nih.gov Studies have shown that the choice of fluorophore (e.g., NBD or BODIPY) can influence the partitioning behavior of the labeled lipid, highlighting the importance of careful probe selection. nih.gov Advanced fluorescence techniques like Total Internal Reflection Fluorescence (TIRF) microscopy are particularly suited for studying processes at the membrane-substrate interface with excellent z-axis resolution. nih.gov

Surface-Enhanced Ellipsometric Contrast (SEEC) microscopy is an optical imaging technique that provides exceptionally high contrast for thin, transparent films on a substrate without the need for labels. nih.govnih.gov It combines the principles of ellipsometry with optical microscopy, using specially designed surfaces that become anti-reflecting when observed between crossed polarizers. nih.govresearchgate.net This setup makes it possible to visualize and quantify nanometer-scale layers, such as lipid bilayers, with a standard light microscope. pnas.orgnih.gov

SEEC microscopy has demonstrated the ability to image lipid bilayers with sharp contrast, allowing for three-dimensional topographic reconstruction. pnas.org For example, a dioleoyl phosphatidylcholine (DOPC) bilayer has been imaged with this technique, yielding a thickness measurement consistent with known values. pnas.org The high sensitivity of Wet-SEEC, a variation for use in aqueous environments, allows for the detection of films as thin as 0.2 nm. pnas.orgnih.gov This makes SEEC a powerful tool for studying the formation of 1,2-dierucoyl-sn-glycero-3-phosphocholine bilayers, their homogeneity, and their interactions with other molecules in real-time and in their native, hydrated state.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the precise structural elucidation and purity assessment of lipids in solution. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the 1,2-dierucoyl-sn-glycero-3-phosphocholine molecule.

¹H NMR is highly sensitive and can be used to identify protons in different parts of the molecule, such as the glycerol (B35011) backbone, the choline headgroup, the olefinic protons of the double bonds in the erucic acid chains, and the terminal methyl groups. nih.gov ¹³C NMR, while less sensitive, offers a wider spectral dispersion and can be used to identify the carbonyl carbons of the ester linkages and the individual carbons of the acyl chains. nih.gov The specific chemical shifts are characteristic of the molecule's structure, and integration of the peak areas can confirm the ratio of different functional groups, thereby verifying the compound's identity and assessing its purity. nih.gov

Table 2: Characteristic NMR Chemical Shift Regions for Phospholipids This table provides a general guide to the expected chemical shift regions for the different moieties of a phospholipid like DEPC in ¹H and ¹³C NMR spectra.

| Moiety | Nucleus | Typical Chemical Shift (ppm) | Reference |

| Olefinic Protons (-CH=CH-) | ¹H | 5.30 - 6.20 | nih.gov |

| Glycerol Backbone Protons | ¹H | 3.70 - 5.10 | nih.gov |

| α-CH₂ Protons (next to C=O) | ¹H | 2.30 - 2.50 | nih.gov |

| Terminal Methyl Protons (-CH₃) | ¹H | 0.86 - 0.98 | nih.gov |

| Carbonyl Carbons (-C=O) | ¹³C | ~170 - 175 | nih.gov |

| Olefinic Carbons (-C=C-) | ¹³C | ~125 - 135 | nih.gov |

| Glycerol Backbone Carbons | ¹³C | ~60 - 75 | nih.gov |

| Choline Headgroup Carbons | ¹³C | ~50 - 70 | nih.gov |

Computational Modeling and Simulation Approaches

Alongside experimental techniques, computational modeling and molecular dynamics (MD) simulations have become vital tools for investigating the properties of lipid membranes at an atomistic level. These simulations provide a "computational microscope" that can reveal details about membrane structure, dynamics, and interactions that are often inaccessible to experimental methods alone.

For a lipid like 1,2-dierucoyl-sn-glycero-3-phosphocholine, MD simulations can predict key properties of the bilayer it forms. These include the area per lipid, bilayer thickness, acyl chain order parameters, and the distribution of water across the membrane. By developing accurate molecular force fields, which describe the potential energy of the system as a function of atomic coordinates, simulations can model the behavior of thousands of lipid and water molecules over timescales from nanoseconds to microseconds. The Automated Topology Builder (ATB) and Repository is one resource that aids in the development of such force fields for biomolecular simulations. uq.edu.au These computational approaches are used to study phenomena such as membrane phase transitions, the effect of membrane curvature, and the interaction of lipids with embedded proteins or drug molecules. caymanchem.com

Coarse-Grained Molecular Dynamics (CG-MD) Simulations for Lipid Self-Assembly and Membrane Dynamics

Coarse-grained molecular dynamics (CG-MD) simulations represent a powerful computational tool for investigating large-scale phenomena in lipid systems, such as self-assembly and membrane dynamics, over longer timescales than are accessible with all-atom simulations. nih.govnih.gov In this method, groups of atoms are clustered into single "beads" or "particles," which significantly reduces the computational expense. nih.gov This approach allows researchers to model the spontaneous formation (self-assembly) of lipid bilayers and vesicles from an initially random distribution of lipids in an aqueous environment. rsc.org

While specific CG-MD studies focusing exclusively on 1,2-dierucoyl-sn-glycero-3-phosphocholine are not extensively documented in the literature, the methodology has been widely applied to other phospholipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC). nih.govnih.gov These simulations can predict how the unique structural features of DEPC, such as its very long (C22:1) and unsaturated erucic acid chains, influence membrane properties. Key parameters that can be investigated include membrane thickness, area per lipid, and the dynamics of lipid movement within the bilayer. For DEPC, CG-MD could elucidate how its long acyl chains affect membrane fluidity and the formation of different phases or domains. The self-assembly process observed in simulations typically progresses from random dispersion to the formation of micelles, which then coalesce into lamellar bilayer structures. rsc.org

Dissipative Particle Dynamics (DPD) Simulations for Membrane Interactions

Dissipative Particle Dynamics (DPD) is another coarse-grained simulation technique particularly well-suited for studying the hydrodynamics and interactions of complex fluid systems, including lipid membranes. nih.govuark.edu DPD models a fluid using soft, coarse-grained particles that interact through conservative, dissipative, and random forces, effectively simulating fluid behavior over large length and time scales. nih.gov This method is invaluable for exploring how lipid vesicles interact with each other or with other molecules and surfaces. nih.gov

In the context of 1,2-dierucoyl-sn-glycero-3-phosphocholine, DPD simulations can be employed to model the fusion of DEPC liposomes, their deformation under flow, or their interaction with proteins and other biomolecules. nih.govresearchgate.net For instance, researchers have used DPD to study the shape changes of growing lipid vesicles, where new lipid molecules are incorporated into the membrane, causing deformations like budding or tubulation. nih.gov By representing a lipid molecule as a collection of DPD particles (e.g., one particle for the head group and several for the acyl chains), simulations can capture the collective behavior that dictates membrane morphology and interaction dynamics. nih.govresearchgate.net The parameters for these simulations can be derived from experimental data or more detailed molecular simulations to ensure physical accuracy. elsevierpure.com

Simulation of Oxygen Diffusion Through Lipid Membranes

The transport of small molecules like oxygen across cell membranes is a fundamental biological process. Molecular dynamics simulations are a key tool for studying the mobility and permeability of oxygen through lipid bilayers at an atomic level. These simulations can track the trajectories of individual oxygen molecules as they move from the aqueous phase into and across the hydrophobic core of the membrane. rsc.org

Studies on various phospholipids have shown that membrane composition, particularly the degree of unsaturation in the lipid tails and the presence of cholesterol, significantly impacts oxygen permeability. rsc.orgnih.gov For example, an increase in the number of double bonds in lipid tails generally correlates with easier permeation for oxygen molecules. rsc.org The presence of cholesterol, however, tends to decrease the number of permeation events by increasing lipid chain order. rsc.orgnih.gov

While direct simulations of oxygen diffusion through pure 1,2-dierucoyl-sn-glycero-3-phosphocholine membranes are not prominent, the principles derived from studies on other unsaturated lipids like POPC can be applied. Given that DEPC possesses two long, monounsaturated acyl chains, simulations could predict a relatively high permeability to oxygen compared to saturated lipids of similar length. Free energy calculations from these simulations can map out the energy landscape for an oxygen molecule crossing the membrane, identifying the most favorable pathways and energy barriers. rsc.org

Table 1: Influence of Membrane Composition on Oxygen Permeability (Illustrative Data from POPC Systems)

| Membrane Composition | Oxygen Permeability Coefficient (PM) | Relative Permeability (PM / Pwater) | Key Finding |

| Pure POPC | ~17 cm/s | ~0.33 | The bilayer is significantly less permeable than a water layer of similar thickness. nih.gov |

| POPC with 50% Cholesterol | ~12 cm/s | ~0.28 | Cholesterol incorporation reduces oxygen permeability by ~20-30%. nih.gov |

Computational Analysis of Packing Parameters in Liposome (B1194612) Formation

The self-assembly of lipids into various structures like spherical micelles, cylindrical micelles, or bilayers (vesicles) can be predicted by a concept known as the critical packing parameter (CPP) or shape factor. researchgate.netnih.gov The CPP is defined as:

CPP = v / (a0 * lc)

Where:

v is the volume of the hydrophobic acyl chains.

a0 is the optimal area of the hydrophilic headgroup.

lc is the critical length of the acyl chains.

The value of the CPP dictates the preferred geometry of the lipid aggregate, as outlined in the table below. researchgate.net

Table 2: Predicted Aggregate Structure Based on Critical Packing Parameter (CPP)

| CPP Value | Predicted Structure |

| < 1/3 | Spherical Micelles |

| 1/3 to 1/2 | Cylindrical Micelles |

| 1/2 to 1 | Flexible Bilayers (Vesicles) |

| > 1 | Inverted Micelles |

Determining these molecular parameters, especially the optimal headgroup area (a0), can be challenging. nih.gov Molecular dynamics simulations provide a robust method to calculate these values computationally. nih.gov By simulating a lipid monolayer or bilayer, researchers can measure the average volume and length of the acyl chains and the effective area occupied by the headgroup at the lipid-water interface. This computational approach allows for the determination of the CPP for lipids like 1,2-dierucoyl-sn-glycero-3-phosphocholine, for which extensive experimental data may not be available. Understanding the CPP of DEPC is crucial for predicting its self-assembly behavior and for designing stable liposomes for various applications. nih.gov

Chromatographic Techniques for Purity Assessment and Characterization

Chromatographic methods are indispensable for the purification, characterization, and purity assessment of phospholipids like 1,2-dierucoyl-sn-glycero-3-phosphocholine. frontiersin.orgnih.gov High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in this regard. usp.orgsemanticscholar.org

For purity analysis, HPLC systems are often coupled with detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are sensitive to non-volatile analytes like lipids. frontiersin.org A typical HPLC method for a phospholipid might involve a normal-phase column (e.g., silica (B1680970) or diol) or a reversed-phase column (e.g., C18). usp.org The purity of a synthesized batch of DEPC can be determined by the area percentage of its corresponding peak in the chromatogram. frontiersin.org For instance, studies on the synthesis of similar lipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) have used HPLC-ELSD to confirm purities of over 96%. frontiersin.org

Gas Chromatography (GC) is primarily used to analyze the fatty acid composition of the phospholipid. usp.org This involves hydrolyzing the lipid to release the fatty acids, which are then derivatized (e.g., to fatty acid methyl esters, FAMEs) to make them volatile for GC analysis. This method would confirm that the acyl chains present in a sample of DEPC are indeed erucic acid (22:1). usp.org

Table 3: Chromatographic Methods for Phospholipid Analysis

| Technique | Purpose | Typical Column | Common Detector | Analyte Form |

| HPLC | Purity Assessment, Quantification | Diol (L20), C18 (L1) usp.org | ELSD, CAD, MS | Intact Phospholipid |

| GC | Fatty Acid Composition | Wax (e.g., CP-Wax 52 CB) usp.org | Flame Ionization (FID), MS | Fatty Acid Methyl Esters |

Ion-Selective Electrode (ISE) Method for Ion Release Studies from Liposomes

Liposomes are widely studied as carriers for drugs and other molecules. A key aspect of their characterization is understanding the permeability of their membrane and the conditions under which they release their encapsulated contents. The Ion-Selective Electrode (ISE) method provides a direct and real-time approach to studying the release of encapsulated ions from liposomes. nih.gov

In this method, liposomes are prepared to encapsulate a high concentration of a specific ion (e.g., Na⁺ or K⁺). These ion-loaded liposomes are then placed in a solution with a low external concentration of that ion. An ISE, which is sensitive to the specific ion, is placed in the external solution to monitor its concentration. When the liposome membrane is perturbed—for instance, by a change in temperature, pH, or the addition of a membrane-disrupting agent—the encapsulated ions are released, causing a measurable increase in the ion concentration in the bulk solution. nih.gov

This technique can be adapted to study the stability and permeability of liposomes made from 1,2-dierucoyl-sn-glycero-3-phosphocholine. By encapsulating a salt like KCl within DEPC liposomes and monitoring the external K⁺ concentration with an ISE, researchers can determine the phase transition temperature of the DEPC membrane or assess how different molecules interact with and destabilize the bilayer, leading to ion leakage. nih.govmdpi.com

Iii. Biophysical and Supramolecular Assembly Research of 1,2 Dierucoyl Sn Glycero 3 Phosphocholine

Lipid Bilayer and Membrane Properties

The distinct molecular structure of DEPC significantly influences the properties of the lipid bilayers it forms. It is frequently used in studies to create model membranes that mimic biological systems, which helps in understanding membrane dynamics. chemimpex.com

The fluidity and permeability of a lipid membrane are critical to its function. Research on various single-component lipid bilayers has shown that water permeability is strongly correlated with the area occupied by each lipid molecule (area/lipid). nih.govrupress.org For DEPC, also referred to as diC22:1PC in some studies, the area per lipid is relatively large compared to phospholipids (B1166683) with shorter or saturated chains. nih.govcmu.edu

In a comparative study of seven different phospholipids, the osmotic water permeability (Pƒ) of DEPC was measured to be 6.8 ± 0.6 μm/s. nih.govcmu.edu This research suggests that the area per lipid is the primary structural determinant of water permeability, while the thickness of the hydrocarbon core is a secondary factor. nih.govrupress.org The general principle is that a greater degree of unsaturation in the fatty acid chains leads to higher water permeability. nih.gov

The mechanical properties of lipid bilayers, such as their compressibility and bending modulus, are essential for processes like membrane fusion and budding. Studies investigating the structural determinants of water permeability have also examined these mechanical characteristics. However, for single-component lipid bilayers, including those made of DEPC, water permeability does not show a strong correlation with the membrane's bending modulus or area compressibility. nih.govresearchgate.net While these properties are measured, the primary factor influencing permeability remains the lipid packing density (area per lipid). nih.gov

Intensive research has focused on understanding the mechanisms governing the passage of water across lipid bilayers. rupress.org While factors like solute size and polarity have been studied, the properties of the lipids themselves are crucial. cmu.edu A key study involving seven different lipids, including DEPC (diC22:1PC), aimed to identify the primary structural factors of the bilayer that control water permeation. cmu.edu

The findings indicate a strong correlation between water permeability and the area per lipid molecule. nih.govrupress.org In contrast, other structural and mechanical properties like bilayer thickness, bending modulus, and area compressibility showed poor correlation in these single-component lipid systems. nih.gov This has led to a model where the packing of lipids, defined by the area each one occupies, is the main determinant for water passage, with hydrocarbon thickness playing a lesser role. rupress.orgcmu.edu

| Lipid | Abbreviation | Water Permeability (Pƒ) (μm/s) | Area/lipid (Ų) | Hydrocarbon Thickness (2Dc) (Å) |

| 1,2-Dierucoyl-sn-glycero-3-phosphocholine (B145845) | diC22:1PC | 6.8 ± 0.6 | 82.2 ± 1.6 | 36.4 ± 0.7 |

| 1,2-Dioleoyl-sn-glycero-3-phosphocholine (B1670884) | DOPC | 51.0 ± 5.0 | 72.4 ± 0.5 | 29.9 ± 0.3 |

| 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | POPC | 36.0 ± 4.0 | 68.3 ± 1.5 | 29.3 ± 0.6 |

| 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (B53960) | DMPC | 26.0 ± 2.0 | 60.6 ± 0.3 | 29.8 ± 0.2 |

| 1,2-Dilauroyl-sn-glycero-3-phosphocholine | DLPC | 14.0 ± 1.0 | 63.2 ± 1.0 | 24.3 ± 0.5 |

Data sourced from Mathai, J.C., et al. (2008). nih.govcmu.edu

The presence, number, and position of double bonds in the acyl chains of phospholipids are critical for membrane function. nih.gov Unsaturated fatty acid chains, like the two erucic acid (22:1) chains in DEPC, introduce kinks into the hydrocarbon tails. nih.gov This prevents tight packing of the lipid molecules, increasing the area per lipid and consequently enhancing membrane fluidity.

Generally, a higher degree of unsaturation in the fatty acids of phospholipids leads to an increase in the water permeability of the membrane. nih.gov The synthesis of these unsaturated chains is a fundamental biological process, essential for maintaining the physical state of the membrane required for cellular activities. nih.gov

The thickness of a lipid bilayer is another crucial parameter, influencing phenomena such as the activity of membrane-spanning ion channels. DEPC is known to form relatively thick bilayers due to its long C22 acyl chains. nih.gov

In one study, liposomes were formed from phospholipids with varying acyl chain lengths: 1,2-dimyristoleoyl-sn-glycero-3-phosphocholine (B1263337) (DMPC, 14:1), 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC, 18:1), and DEPC (22:1). nih.gov By using synthetic ion channels of different lengths, researchers found that longer channels exhibited peak activity in the thicker DEPC membranes, whereas shorter channels were more active in the thinner DMPC membranes. nih.gov This provides a dynamic assessment of bilayer thickness, confirming that the length of the phospholipid acyl chains directly dictates the thickness of the membrane. nih.gov For instance, the hydrocarbon thickness of a DEPC bilayer has been measured at approximately 36.4 Å. nih.govcmu.edu

Liposome (B1194612) and Vesicle Formation and Characterization

DEPC is widely used for the preparation of liposomes, which are spherical vesicles composed of one or more lipid bilayers. abmole.commedchemexpress.com These structures are excellent models for studying cell membrane properties and are also used in drug delivery systems. chemimpex.com

The formation of unilamellar DEPC liposomes typically involves dissolving the lipid in an organic solvent mixture, evaporating the solvent to form a thin film, and then hydrating the film with an aqueous buffer. nih.govcmu.edu The resulting vesicle suspension can then be processed further, for example by extrusion, to obtain a more uniform size distribution. The average diameter of vesicles can be measured using techniques like laser light scattering. cmu.edu

Characterization of liposomes is critical to ensure they meet experimental requirements. creative-biostructure.com Key parameters include particle size, polydispersity index (PDI) which indicates the homogeneity of the vesicle sizes, and zeta potential, which measures surface charge and predicts colloidal stability. mdpi.com For example, in one application, glucose oxidase was encapsulated in DEPC liposomes, and these vesicles demonstrated high enzymatic activity, showcasing their ability to act as stable nanoreactors. abmole.commedchemexpress.com The formation of domains rich in specific lipids can also be characterized in mixed-lipid vesicles, providing insight into phase separation and membrane organization. nih.gov

Preparation Methodologies for Liposomes and Vesicles

The formation of liposomes and vesicles using DEPC, often in combination with other lipids, is a fundamental area of research. Several well-established methods are employed to create these structures, each offering distinct advantages in terms of vesicle size, lamellarity, and encapsulation efficiency.

One of the most common and straightforward techniques is the thin-film hydration method . nih.govinsidetx.comspringernature.com This process involves dissolving DEPC and any other lipid components in an organic solvent, which is then evaporated to form a thin lipid film on the inner surface of a round-bottom flask. nih.govspringernature.com Subsequent hydration of this film with an aqueous buffer, accompanied by agitation, leads to the spontaneous formation of multilamellar vesicles (MLVs). nih.govresearchgate.net These MLVs are often heterogeneous in size. nih.govspringernature.com

To achieve a more uniform size distribution and to produce unilamellar vesicles, the MLV suspension is typically subjected to an extrusion process. nih.govspringernature.comnih.govliposomes.caavantiresearch.com This involves repeatedly forcing the vesicle suspension through polycarbonate membranes with defined pore sizes. nih.govspringernature.comnih.govliposomes.caavantiresearch.com The size of the resulting vesicles, often referred to as large unilamellar vesicles (LUVs), is largely determined by the pore size of the membrane used. nih.govliposomes.caavantiresearch.com For instance, extruding a lipid suspension through a 100 nm pore size filter will produce vesicles with an average diameter close to 100 nm. liposomes.ca The number of passes through the extruder can also influence the homogeneity of the vesicle population, with more passes generally leading to a more uniform size distribution. avantiresearch.com

Other methods for preparing liposomes include:

Reverse-phase evaporation (REV) : This technique can produce large unilamellar vesicles with high encapsulation efficiency for water-soluble molecules. nih.govnih.gov

Sonication : This method uses high-frequency sound waves to break down large MLVs into smaller unilamellar vesicles (SUVs). nih.gov

French press : This technique involves forcing a lipid suspension through a small orifice at high pressure to create SUVs. liposomes.ca

Microfluidic techniques : These modern methods offer precise control over liposome formation, resulting in unilamellar vesicles with low batch-to-batch variability and high encapsulation efficiency. nih.gov

The choice of preparation method depends on the desired characteristics of the final liposome formulation, such as size, lamellarity, and the nature of the encapsulated material.

Role of DEPC in Long-Circulating Liposomes and Nanoparticles

While specific research detailing the role of DEPC in long-circulating liposomes and nanoparticles is not extensively covered in the provided search results, the principles of long-circulating or "stealth" liposomes are well-established. This technology typically involves the inclusion of polyethylene (B3416737) glycol (PEG)-conjugated lipids in the liposome formulation. These PEGylated lipids create a hydrophilic corona around the liposome, which sterically hinders the binding of opsonin proteins from the bloodstream. This opsonization process is what typically marks foreign particles for rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. By preventing opsonization, PEGylated liposomes can evade the MPS, leading to significantly prolonged circulation times in the body.

Given DEPC's use in forming stable liposomal structures, it could potentially be a component of the lipid matrix in such long-circulating formulations, in conjunction with a PEGylated lipid. The long, saturated nature of the dierucoyl chains could contribute to a more stable and less permeable membrane, which is a desirable characteristic for drug delivery vehicles designed to remain in circulation for extended periods. However, without direct studies on DEPC-containing long-circulating liposomes, its specific contribution to this application remains speculative.

Vesicle Stability Research

The stability of vesicles is a critical factor for their application, particularly in drug delivery, where they must remain intact in biological environments until they reach their target. nih.gov Vesicle stability is influenced by several factors, including lipid composition, size, surface charge, and the surrounding medium. nih.govnih.govresearchgate.net

Research on vesicle stability often involves monitoring changes in vesicle size and aggregation over time. nih.gov Techniques like dynamic light scattering (DLS) are used to measure the average particle size and polydispersity of a vesicle suspension. nih.govresearchgate.net An increase in the average size can indicate vesicle fusion or aggregation, both of which are signs of instability. nih.gov

The inclusion of charged lipids, such as phosphatidic acid (EPA), can enhance the stability of vesicles by introducing electrostatic repulsion between them, which helps to prevent aggregation. nih.gov The stability of vesicles can also be affected by interactions with proteins in biological fluids like serum, which can lead to the formation of a "protein corona" around the vesicle and may induce leakage of encapsulated contents. nih.gov

Studies on vesicles made from dipalmitoylphosphatidylcholine (DPPC), a lipid similar to DEPC but with shorter saturated acyl chains, have shown that these vesicles can be kinetically stable for days, depending on factors like concentration, temperature, and ionic strength. researchgate.net It is reasonable to infer that DEPC, with its longer acyl chains, would form even more stable bilayers due to increased van der Waals interactions between the chains, potentially leading to enhanced vesicle stability. The stability of vesicle solutions is often maintained by storing them at low temperatures (e.g., 4°C) and avoiding freezing, which can disrupt the vesicle structure. avantiresearch.com

Encapsulation of Enzymes (e.g., Glucose Oxidase) in Liposomes

The encapsulation of enzymes within liposomes is an area of significant interest for applications in biocatalysis, biosensors, and therapeutic delivery. nih.govcjcatal.comru.nlmdpi.commdpi.com Glucose oxidase (GOx) is a commonly studied enzyme for encapsulation due to its relevance in glucose sensing and its ability to generate hydrogen peroxide, which has antimicrobial properties. nih.govcjcatal.commedchemexpress.com

DEPC-containing liposomes have been shown to be effective carriers for glucose oxidase. medchemexpress.com The encapsulation process typically involves hydrating the DEPC lipid film with an aqueous solution containing the enzyme. nih.govru.nl The resulting liposomes entrap the enzyme in their aqueous core. nih.govru.nl The efficiency of encapsulation can be influenced by the liposome preparation method and the lipid composition. nih.govmdpi.commdpi.comresearchgate.net

Studies have demonstrated that the activity of encapsulated GOx can be modulated by the properties of the liposomal membrane. medchemexpress.com For instance, in certain experimental setups, the oxidation of glucose by GOx encapsulated in DEPC liposomes was accelerated, a phenomenon attributed to gas-liquid flow-induced permeabilization of the membrane to glucose. medchemexpress.com This suggests that the physical properties of the DEPC bilayer can be manipulated to control substrate access to the encapsulated enzyme.

The stability of the encapsulated enzyme is also a key consideration. Encapsulation can protect the enzyme from degradation and denaturation in the external environment, thereby enhancing its thermal and storage stability. cjcatal.commdpi.com

Studies on Ion Channel Integration within Liposomal Membranes

The reconstitution of ion channels into artificial lipid bilayers, such as those forming liposomes or planar bilayers, is a powerful technique for studying the function of these proteins in a controlled environment. nih.govnih.govplymsea.ac.uknih.govnih.govox.ac.ukspringernature.com This approach allows researchers to investigate the influence of lipid composition on channel activity, a crucial aspect of understanding how the cellular membrane modulates ion channel function. plymsea.ac.uk

DEPC has been utilized in studies involving the reconstitution of ion channels like gramicidin (B1672133) A. nih.govnih.gov Gramicidin A is a well-characterized channel-forming peptide that facilitates the passage of monovalent cations across the lipid bilayer. nih.govnih.gov The mechanism of gramicidin channel formation involves the dimerization of two monomers, one from each leaflet of the bilayer. nih.gov

Experiments have shown that gramicidin can exchange between DEPC vesicles and planar lipid bilayers, demonstrating the dynamic nature of these systems. nih.gov The ability to reconstitute ion channels into DEPC membranes allows for detailed electrophysiological measurements of single-channel currents, providing insights into the channel's conductance, gating properties, and selectivity. nih.govnih.gov

The process of ion channel reconstitution can be achieved through various methods, including the fusion of channel-containing vesicles with a planar bilayer or the direct incorporation of purified channel proteins into pre-formed liposomes. nih.govspringernature.com The choice of method depends on the specific ion channel and the experimental goals.

Lipid Raft Formation and Domain Organization

Lipid rafts are specialized microdomains within cellular membranes that are enriched in certain lipids, such as sphingolipids and cholesterol. nih.govplos.orgresearchgate.netnih.gov These domains are thought to play important roles in various cellular processes, including signal transduction and membrane trafficking. nih.govnih.gov Model membrane systems, often composed of mixtures of synthetic lipids, are widely used to study the principles of lipid raft formation and domain organization. nih.govplos.orgresearchgate.netnih.gov

While direct studies on lipid raft formation specifically involving DEPC were not prominent in the search results, research on similar systems provides a framework for understanding how DEPC might behave. The formation of lipid rafts is driven by the preferential interactions between certain lipids, leading to phase separation within the membrane into liquid-ordered (Lo) and liquid-disordered (Ld) phases. nih.govplos.orgresearchgate.netnih.gov The Lo phase is characterized by tightly packed, ordered acyl chains and is enriched in saturated lipids and cholesterol, while the Ld phase is more fluid and contains a higher proportion of unsaturated lipids. nih.govplos.orgresearchgate.net

Given that DEPC possesses long, monounsaturated acyl chains, its incorporation into a lipid mixture could influence the formation and properties of lipid domains. It might preferentially partition into the Ld phase due to the kink in its acyl chains, or its long chain length could lead to more complex phase behavior. The rigid and planar structure of cholesterol is known to be a key factor in promoting the formation of the Lo phase. nih.govplos.orgresearchgate.net

Computer simulations of lipid mixtures, such as those containing dipalmitoylphosphatidylcholine (DPPC), a saturated lipid, and an unsaturated lipid like 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), along with cholesterol, have provided valuable insights into the molecular interactions that drive raft formation. nih.govplos.orgresearchgate.netnih.gov These studies suggest that enthalpic interactions between the saturated lipid and cholesterol are a major driving force for phase separation. nih.govplos.orgresearchgate.net

Lateral Diffusion Studies within Model Membranes

Lateral diffusion, the movement of lipid molecules within the plane of the membrane, is a fundamental property of biological membranes that is essential for many cellular functions. The rate of lateral diffusion is influenced by factors such as temperature, lipid composition, and the presence of cholesterol and proteins.

Pulsed-field gradient nuclear magnetic resonance (pfg-NMR) is a powerful technique for measuring the lateral diffusion coefficients of lipids in bilayer systems. nih.gov Studies using pfg-NMR on lipid mixtures have provided insights into the dynamics of lipids in different phases. nih.gov For example, in a mixture of DPPC, DOPC, and cholesterol, which can phase-separate into Lo and Ld domains, the lateral diffusion of lipids is different in each phase. nih.gov

While specific lateral diffusion data for pure DEPC membranes were not found in the search results, it is expected that as a phospholipid with unsaturated chains, it would exhibit relatively high lateral diffusion rates in the liquid-crystalline phase. The presence of the long erucic acid chains might lead to slower diffusion compared to lipids with shorter chains due to increased van der Waals interactions.

Molecular dynamics (MD) simulations are another valuable tool for studying lateral diffusion and other dynamic properties of lipid bilayers. nih.gov These simulations can provide detailed information about the movement of individual lipid molecules and how this is affected by the local environment. nih.gov

Interactive Data Tables

Table 1: Common Preparation Methods for DEPC Liposomes and Vesicles

| Preparation Method | Description | Key Features |

| Thin-Film Hydration | Dissolving lipids in an organic solvent, evaporating the solvent to form a thin film, and then hydrating the film with an aqueous buffer. nih.govinsidetx.comspringernature.com | Simple and widely used; typically forms multilamellar vesicles (MLVs) of heterogeneous size. nih.govresearchgate.net |

| Extrusion | Forcing a liposome suspension through polycarbonate membranes with defined pore sizes. nih.govspringernature.comnih.govliposomes.caavantiresearch.com | Produces unilamellar vesicles with a more uniform size distribution; vesicle size is controlled by the membrane pore size. nih.govliposomes.caavantiresearch.com |

| Reverse-Phase Evaporation (REV) | A method that can generate large unilamellar vesicles. nih.govnih.gov | Often results in high encapsulation efficiency for water-soluble molecules. liposomes.canih.gov |

| Sonication | Using high-frequency sound waves to create small unilamellar vesicles (SUVs). nih.gov | Effective for producing small vesicles, but can sometimes lead to lipid degradation. |

| Microfluidics | Utilizing micro-scale channels to precisely control the mixing of lipid and aqueous phases. nih.gov | Offers excellent control over vesicle size and lamellarity; highly reproducible. nih.gov |

Iv. Interfacial Interactions and Molecular Recognition Involving 1,2 Dierucoyl Sn Glycero 3 Phosphocholine

Protein-Lipid Interactions

DEPC, a phospholipid with two C22:1 acyl chains, forms lipid bilayers that are substantially thicker than those made from more common C16 or C18 lipids. This distinct characteristic modulates the physical environment that membrane-associated proteins experience, affecting their structure, function, and aggregation behavior.

The interaction between proteins and lipid membranes can induce significant changes in the protein's secondary structure, a phenomenon that is particularly relevant for amyloidogenic proteins like the human islet amyloid polypeptide (hIAPP). DEPC has been specifically utilized in research to probe the influence of long-chain phospholipids (B1166683) on the secondary structure of hIAPP. nih.govglpbio.com The lipid environment is a critical factor in the aggregation pathway of amyloid proteins. mdpi.com For instance, the presence of phosphatidylcholines (PCs) can favor the accumulation of unordered protein secondary structures in amyloid beta (Aβ) fibrils. mdpi.com

The general principle is that the physical properties of the lipid bilayer—such as thickness, fluidity, and surface charge—can either stabilize or destabilize specific protein conformations. nih.gov For hIAPP, a protein implicated in type 2 diabetes, interaction with lipid membranes is a key step in its aggregation into toxic oligomers and fibrils. Studies using lipid nanodiscs have shown that direct interaction with a lipid bilayer influences the β-strand secondary structure of hIAPP. glpbio.com While a lipid environment can stabilize non-fibrillar intermediates, it can also promote the formation of aggregation-prone states. glpbio.com The unique thickness of a DEPC bilayer presents a distinct hydrophobic environment that can modulate the insertion depth and subsequent conformational changes of membrane-binding proteins like hIAPP.

The function of transmembrane proteins and receptors is intimately linked to their surrounding lipid environment. The length and saturation of phospholipid acyl chains can regulate membrane organization and, consequently, the conformational states and signaling of these proteins. mdpi.com DEPC has been used in studies investigating the interaction of lipids with the neurotensin (B549771) receptor 1 (NTR1), a G protein-coupled receptor (GPCR). nih.gov

NTR1, which is involved in various physiological processes, forms complexes with other receptors like NTR3, and this interaction modulates cellular signaling. nih.gov The lipid composition of the membrane is thought to play a crucial role in the localization, dimerization, and function of such receptors. The thick bilayer formed by DEPC creates a specific hydrophobic matching condition for the transmembrane domains of proteins. A mismatch between the length of a protein's transmembrane helix and the thickness of the lipid bilayer can induce mechanical stress, leading to changes in protein conformation, tilting, or aggregation. Therefore, the presence of DEPC in a membrane can selectively influence the activity of transmembrane proteins whose domain lengths are compatible with the thick bilayer it forms.

Intrinsically disordered proteins (IDPs) lack a stable tertiary structure, a characteristic that allows them to interact with numerous partners, including lipid membranes. nih.govchemimpex.com These interactions are often mediated by a combination of electrostatic and hydrophobic forces and are fundamental to many cellular signaling processes. nih.govmdpi.com The interaction mechanism can be significantly influenced by the concentration and type of phospholipid.

Research has shown that the critical micellar concentration (CMC) of phospholipids can trigger different mechanisms of interaction for IDPs with model membranes. nih.gov The CMC is the concentration at which lipid monomers in solution begin to spontaneously aggregate into micelles. For diacyl phospholipids like DEPC, which have very large hydrophobic chains, the CMC is exceptionally low (in the nanomolar range or lower), meaning they almost exclusively exist in aggregated bilayer structures (liposomes) rather than as soluble monomers.

IDPs can interact with lipid bilayers in various ways. Some may fold into amphipathic helices upon binding, while others may remain largely unstructured, using individual amino acid side chains to anchor to the membrane. nih.gov The physical state of the lipid assembly—whether it is a fluid bilayer vesicle or a micelle—dictates the nature of the available binding interface. Studies referenced in connection with DEPC have explored how these different lipid assemblies, governed by the CMC, affect IDP binding mechanisms. nih.gov The properties of a DEPC membrane—thick, fluid, and with a specific packing density—provide a unique surface for the binding and potential folding of IDPs.

Polymer-Lipid Interactions at Interfaces

The interaction between polymers and lipid membranes is a field of significant interest for applications ranging from drug delivery, where polymers can stabilize liposomes, to biocompatible coatings and biosensors. Langmuir monolayer techniques are a powerful tool for studying these interactions in a controlled, two-dimensional system. mdpi.comchemimpex.com

While direct studies on the mixing energetics of DEPC with specific polymers in monolayers are not widely available, the principles can be understood from research on other phospholipids, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). nih.gov The thermodynamics of mixing between a polymer and a phospholipid in a monolayer are often assessed by analyzing surface pressure-area (π-A) isotherms and calculating the excess free energy of mixing (ΔG_ex).

A negative ΔG_ex value indicates attractive interactions or favorable mixing between the polymer and the lipid, suggesting thermodynamic stability. nih.gov Conversely, a positive value implies repulsive forces or phase separation. These interactions are highly dependent on the chemical nature of both the polymer and the lipid, as well as the surface pressure. For example, in mixed monolayers of DPPC and the natural polymer curcumin, ΔG_ex values were negative across a range of compositions, indicating attractive interactions. nih.gov

For DEPC, its very long (C22) and monounsaturated (cis-double bond at C13) acyl chains would lead to a significantly different monolayer behavior compared to the saturated, shorter-chained DPPC. The chains of DEPC would create a thicker but more fluid and less condensed monolayer. The insertion of a polymer into such a monolayer would be influenced by these unique packing characteristics. The energetics would reflect the balance between the disruption of the DEPC-DEPC interactions and the formation of new DEPC-polymer contacts within this specific interfacial environment.

The introduction of a polymer into a phospholipid monolayer can significantly alter its organization and stability. These changes can be observed through shifts in the phase transitions on the π-A isotherm and changes in the monolayer's collapse pressure and compressibility. The collapse pressure is the maximum surface pressure a monolayer can withstand before it ruptures, serving as a measure of its stability.

Studies with DPPC and polymer nanoparticles show that such interactions can fluidize the lipid monolayer and decrease its collapse pressure, indicating a reduction in stability. nih.gov The polymer can disrupt the ordered packing of the lipid tails. In other cases, specific polymer-lipid interactions can increase the stability of the film.

In a DEPC monolayer, the influence of a polymer would again be dictated by the lipid's unique structure. The inherent fluidity and lower packing density of DEPC monolayers compared to saturated lipids might allow for easier insertion of polymer chains. However, the thickness of the monolayer could also present a steric barrier. Depending on the polymer's properties, it could either stabilize the fluid DEPC film through favorable hydrophobic or electrostatic interactions or destabilize it by disrupting the loose but cohesive packing of the long acyl chains. For instance, modifying liposomes with phospholipid-polymer conjugates can enhance their stability and reduce protein adsorption, a desirable trait for drug delivery systems. mdpi.com The long chains of DEPC could serve as robust hydrophobic anchors for such polymer conjugates, potentially forming highly stable functionalized surfaces.

Interactive Data Table: Properties of Studied Lipids

| Lipid | Abbreviation | Acyl Chain Composition | Molecular Weight (g/mol) | Phase Transition Temp (Tm) |

|---|---|---|---|---|

| 1,2-Dierucoyl-sn-glycero-3-phosphocholine (B145845) | DEPC | C22:1 / C22:1 | 898.33 | - |

| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | DPPC | C16:0 / C16:0 | 734.04 | 41 °C |

| 1,2-Dioleoyl-sn-glycero-3-phosphocholine (B1670884) | DOPC | C18:1 / C18:1 | 786.11 | -20 °C |

Nanoparticle and Nanomaterial Interactions with DEPC-Containing Membranes

The interface between a cell membrane and a nanoparticle is a critical juncture that determines the nanoparticle's biological fate. Model membranes composed of DEPC are instrumental in elucidating the fundamental physicochemical forces at play. The length of DEPC's acyl chains is a crucial factor, as studies have shown that long-chain lipids can facilitate the incorporation of larger nanoparticles into lipid bilayers. nih.gov

The process of a nanoparticle entering a cell often involves the plasma membrane wrapping around the particle, a process known as engulfment or endocytosis. researchgate.net For DEPC-containing membranes, the thermodynamics of this process are distinct. Research on similar long-chain phospholipids (C24:1) demonstrates that these lipids can preferentially accumulate around a membrane-inserted nanoparticle. nih.gov This accumulation helps to stabilize the significant disruption of the membrane's structure caused by the particle, thereby lowering the thermodynamic barrier for insertion. nih.gov This suggests that DEPC membranes may be more accommodating to larger nanoparticles than membranes made of shorter-chain lipids.

Furthermore, modifying the surface of nanoparticles with phospholipids that are structurally similar to those in the target membrane can enhance cellular uptake. rsc.orgnih.gov Studies using 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) have shown that coating iron oxide nanoparticles with this lipid promotes their adhesion to and transport across cell membranes, likely through fusion events. rsc.orgnih.govrsc.org This principle implies that DEPC-coated nanoparticles could effectively target and fuse with DEPC-rich membrane domains, facilitating the delivery of encapsulated contents. The engulfment process is dynamic, with the vesicle membrane being consumed as particles are internalized. researchgate.net

The interaction between a nanoparticle and a DEPC-containing membrane is not solely governed by the lipid bilayer; the intrinsic properties of the nanoparticle are equally important. Key characteristics such as size, surface charge, and surface chemistry dictate the nature and outcome of the interaction. nih.govnih.gov

Size: The size of a nanoparticle is a critical determinant of its interaction mechanism. Very small nanoparticles (3-4 nm) may be able to penetrate membranes directly, while larger particles (50-200 nm) typically require uptake via membrane wrapping processes like endocytosis. researchgate.net Studies using DMPC have shown that for nanoparticles with dimensions between 1.2 and 22 nm, the lipid membrane can undergo structural rearrangements to form pores that accommodate the particles without full envelopment. nih.gov For particles larger than 22 nm, complete envelopment is more likely. nih.gov The very thick bilayer of DEPC could potentially shift these size thresholds.

Surface Charge: Electrostatic interactions are a primary driver of nanoparticle adhesion to membranes. researchgate.net Polycationic nanoparticles, for instance, bind strongly to the negatively charged components often present in biological membranes and the zwitterionic phosphocholine (B91661) headgroup of DEPC. nih.govrsc.org This strong electrostatic attraction can induce changes in the membrane's physical properties, including its bending elasticity. researchgate.net

Surface Chemistry: The chemical functionalization of a nanoparticle's surface plays a pivotal role. Hydrophobic nanoparticles are more likely to insert into the hydrophobic core of the DEPC bilayer. nih.gov Coating nanoparticles with biocompatible polymers like polyethylene (B3416737) glycol (PEG) can reduce non-specific interactions, while modifying them with phospholipids like DMPC or DEPC itself can promote specific membrane fusion. rsc.orgnih.gov

The following table summarizes the influence of these nanoparticle characteristics on their interactions with lipid membranes, with posited implications for DEPC-containing systems.

| Nanoparticle Characteristic | General Effect on Lipid Membranes | Implication for DEPC-Containing Membranes |

| Size | Determines the primary uptake mechanism (direct penetration vs. endocytosis). researchgate.net Influences whether the membrane envelops the particle or forms a pore. nih.gov | The greater thickness of the DEPC bilayer may modulate the size-dependent thresholds for different interaction modes. |

| Charge (e.g., Polycationic) | Promotes strong electrostatic adhesion to the membrane surface, potentially inducing local changes in lipid packing and membrane deformation. nih.govresearchgate.net | Strong binding to the zwitterionic DEPC headgroup can trigger membrane wrapping or poration. |

| Surface Chemistry (Hydrophobicity) | Hydrophobic particles tend to insert into the membrane's nonpolar core. nih.gov | The thick, fluid hydrophobic core of a DEPC bilayer may better accommodate the insertion of larger hydrophobic nanoparticles compared to thinner membranes. nih.gov |

| Surface Coating (e.g., Phospholipids) | Phospholipid coatings enhance biocompatibility and can promote fusion with the cell membrane, improving uptake. rsc.orgnih.gov | A DEPC coating would likely enhance fusion with DEPC-rich membranes, facilitating targeted delivery. |

Self-Assembled Layers of Lipid Molecules (SALLMs) on Nanostructured Surfaces

The spontaneous organization of molecules into ordered structures, or self-assembly, is a fundamental principle in nanotechnology. Lipids like DEPC can form self-assembled layers, often monolayers or bilayers, on various substrates. When these substrates are nanostructured, they can template the lipid assembly into unique and functional architectures.

The chemical properties of the substrate surface, such as its hydrophobicity and charge, are critical in directing the self-assembly of DEPC molecules. nih.gov A hydrophilic surface, like clean silica (B1680970) or titanium oxide, would promote the adsorption of DEPC with its polar phosphocholine headgroup oriented towards the substrate and its hydrophobic erucoyl tails extending away. Conversely, a hydrophobic surface would favor the opposite orientation, with the acyl tails adsorbing onto the surface.

The formation of these layers is a dynamic process. Studies on the interaction of lipidic cubic phase nanoparticles with model lipid membranes have shown that material can be progressively incorporated, leading to the formation of a mixed monolayer. researchgate.net This suggests that DEPC molecules from a solution or vesicle dispersion can adsorb onto a functionalized surface and rearrange to form a stable, self-assembled layer. The specific chemistry of the substrate dictates the strength and nature of this interaction, influencing the final morphology and stability of the DEPC layer. nih.gov

The interaction between a lipid like DEPC and a nanostructured substrate is governed by a combination of forces, including van der Waals interactions, electrostatic forces, and hydrophobic effects. The topology of the nanostructured surface adds another layer of complexity.

Research on the interaction between DMPC membranes and nanostructured silica surfaces provides valuable insights. nih.gov The study revealed that the membrane's response is highly dependent on the curvature and size of the surface features:

Conformation: On surfaces with very small features (less than 1.2 nm), the lipid membrane can conform to the substrate's topology without losing its integrity. nih.gov

Pore Formation: For features in a critical size range (1.2 to 22 nm), the membrane can rupture and form pores around the nanostructures. nih.gov

Envelopment: For larger, smooth features (greater than 22 nm), the lipid membrane can completely envelop the structure. nih.gov

These findings suggest that a DEPC layer self-assembling on a nanostructured surface would be similarly influenced. The long, flexible erucoyl chains of DEPC might allow for even greater conformity to surface features compared to shorter-chain lipids. The interaction can be modeled as a balance between the adhesion energy gained from the lipid-substrate contact and the energetic cost of bending the lipid layer to match the surface's curvature. nih.gov This interplay determines whether a continuous, stable self-assembled layer will form or if the layer will contain defects or pores templated by the underlying substrate.

V. Advanced Applications and Translational Research of 1,2 Dierucoyl Sn Glycero 3 Phosphocholine

Drug and Gene Delivery Systems

DEPC is a key excipient in the development of nanoparticle-based delivery systems, such as liposomes. Its amphiphilic nature, characterized by a hydrophilic phosphocholine (B91661) head group and long, hydrophobic erucic acid tails, enables the formation of stable bilayer vesicles essential for carrying therapeutic molecules.

Encapsulation and Transport of Therapeutic Agents (DNA, RNA, Proteins, Pharmaceuticals)

The structure of DEPC is highly conducive to the formation of liposomes, which are artificial vesicles capable of encapsulating a wide variety of therapeutic agents. The amphiphilic properties of DEPC allow it to self-assemble into a lipid bilayer in aqueous environments, creating a compartment that can house hydrophilic molecules, such as certain drugs, small proteins, and nucleic acids like DNA and RNA. The lipid bilayer itself can also incorporate hydrophobic pharmaceuticals.

This encapsulation protects the therapeutic agents from degradation in the biological environment and facilitates their transport to target sites. For instance, DEPC has been used in the preparation of liposomes to encapsulate enzymes like glucose oxidase, demonstrating high activity of the encapsulated protein. dovepress.comscienceopen.commedchemexpress.comabmole.com Cationic liposomes, which can be formulated with DEPC in combination with cationic lipids, are particularly useful for encapsulating and transporting negatively charged molecules like DNA and RNA. dovepress.comabmole.com

Enhancement of Bioavailability and Efficacy of Therapeutic Agents

The use of DEPC in drug delivery formulations can significantly enhance the bioavailability and therapeutic efficacy of encapsulated agents. nih.gov By enclosing drugs within a liposomal carrier, their solubility can be improved, and they can be protected from premature metabolism. This leads to a higher concentration of the drug reaching the intended site of action.

Table 1: Research Findings on DEPC-based Delivery Systems

| Research Area | Key Finding | Reference |

|---|---|---|

| Enzyme Encapsulation | Liposomes composed of DEPC showed the highest activity for encapsulated glucose oxidase. | dovepress.comscienceopen.commedchemexpress.com |

| Hydrophilic Drug Delivery | The amphiphilic nature of DEPC allows for the formation of stable bilayers essential for encapsulating hydrophilic drugs. | nih.gov |

| Bioavailability | DEPC is used in drug delivery systems to improve the bioavailability and targeting of drugs by altering their solubility and stability. | nih.govmdpi.com |

| Gene Delivery | Can be used in combination with cationic lipids for the transfection of DNA, RNA, and other negatively charged molecules. | dovepress.comabmole.com |

Use of DEPC in Gene Delivery Systems

DEPC is a valuable component in the formulation of non-viral vectors for gene therapy. nih.gov Gene delivery systems aim to introduce genetic material, such as plasmid DNA or siRNA, into target cells to treat genetic disorders or diseases like cancer. nih.gov DEPC can be a component of lipoplexes, which are complexes of DNA and lipids. nih.gov

In these formulations, DEPC is often combined with cationic lipids. The cationic lipid interacts with the negatively charged nucleic acids, while the helper lipid, DEPC, contributes to the stability and fusogenicity of the carrier, facilitating the entry of the genetic material into the cell. The use of such lipid-based systems can improve the efficiency of gene transfer compared to the use of naked DNA. nih.govnih.gov

Development of Smart or Intelligent Drug Delivery Systems

Smart or intelligent drug delivery systems are designed to release their therapeutic payload in response to specific internal or external stimuli, such as changes in pH or temperature. dovepress.comnih.gov This allows for highly targeted drug release at the site of disease, which can enhance efficacy and reduce side effects. dovepress.comcaymanchem.com

While specific research on DEPC in stimuli-responsive systems is not extensively detailed in the provided search results, its role as a primary lipid in liposome (B1194612) formulation suggests its potential inclusion in such advanced systems. For example, thermosensitive liposomes often utilize a mixture of lipids with different phase transition temperatures (Tm). scienceopen.comnih.gov By incorporating lipids that undergo a phase transition at a specific temperature, liposomes can be engineered to release their contents when exposed to localized hyperthermia. scienceopen.comnih.gov Similarly, pH-sensitive liposomes can be created using lipids that change their properties in acidic environments, such as those found in tumors or endosomes. nih.gov Given DEPC's fundamental role in forming the liposomal bilayer, it could serve as the structural base for these smart systems, combined with stimuli-responsive lipids to trigger drug release.

Biomedical Research and Cell Biology Studies

Beyond its applications in drug delivery, DEPC is a valuable tool in biomedical research, particularly in the study of cell membranes. nih.gov Its well-defined chemical structure allows researchers to create model membranes, or lipid bilayers, that mimic the composition and properties of natural cell membranes. dovepress.commedchemexpress.comabmole.com